molecular formula C16H24O9 B2944823 Junipediol A 8-glucoside CAS No. 188894-18-0

Junipediol A 8-glucoside

Cat. No.: B2944823
CAS No.: 188894-18-0
M. Wt: 360.359
InChI Key: REHZVRNVHQFBAF-YLHHEPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Scientific Research Applications of Junipediol A 8-Glucoside

This compound is a glycoside compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique glycosylation pattern and the presence of a methoxyphenyl group contribute to its distinct biological activities.

Chemistry

This compound serves as a model compound for studying glycosylation reactions and the synthesis of glycosides. Glycosylation, the process of attaching a carbohydrate to another molecule, is crucial in many biological processes. Studying this compound can provide insights into the mechanisms and optimization of glycosylation reactions.

Biology

The compound is investigated for its potential antioxidant and anti-inflammatory properties. In Ammi visnaga L. plant roots extract, Junipediol A 8-O-glucoside was characterized as one of the four major compounds exhibiting antiproliferative effects against different types of cancer cells . These metabolites showed an affinity for binding to the epidermal growth factor receptor (EGFR) tyrosine kinase, suggesting them as EGFR inhibitors, which was proposed as one of the molecular mechanisms of the antiproliferative properties of this plant .

Medicine

Ongoing research explores the therapeutic potential of this compound in treating inflammatory diseases and oxidative stress-related conditions.

Industry

This compound is utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: The glucoside moiety can be substituted with other functional groups under specific conditions, often under acidic or basic conditions, using various nucleophiles.

Identification

Mechanism of Action

The mechanism of action of Junipediol A 8-glucoside involves its interaction with specific molecular targets and pathways:

Q & A

Basic Research Questions

Q. What are the standard methodologies for structural identification of Junipediol A 8-glucoside?

Structural elucidation typically employs spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks, Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute configuration confirmation. For glycosides like this compound, tandem MS and 2D-NMR (e.g., HSQC, HMBC) are critical for resolving sugar linkage positions and aglycone structures .

Q. How is this compound typically extracted and purified from natural sources?

The compound is commonly extracted from Juniperus phoenicea using polar solvents (e.g., methanol/water mixtures) via maceration or Soxhlet extraction. Purification involves column chromatography (silica gel, Sephadex LH-20) and HPLC with UV or evaporative light scattering detection. Solvent systems like chloroform-methanol gradients are effective for isolating phenylpropanoid glycosides .

Q. What spectroscopic markers distinguish the glycosidic linkage in this compound?

Key NMR signals include anomeric proton resonances (δ 4.8–5.5 ppm for β-glucosides) and carbon shifts (δ 100–105 ppm for C-1 of glucose). HMBC correlations between the glucose anomeric proton and the aglycone’s hydroxyl-bearing carbon (e.g., C-8 of junipediol) confirm the glycosidic bond position .

Q. What are the documented stability profiles of this compound under various storage conditions?

Stability studies recommend storage at -20°C in anhydrous dimethyl sulfoxide (DMSO) or lyophilized powder form to prevent hydrolysis of the glycosidic bond. Accelerated degradation assays (e.g., 40°C/75% relative humidity) can predict shelf-life under suboptimal conditions .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate the EGFR tyrosine kinase inhibitory activity of this compound?

Use kinase inhibition assays with recombinant EGFR tyrosine kinase, measuring phosphorylation inhibition via ELISA or fluorescence polarization. Comparative IC50 values against reference inhibitors (e.g., gefitinib) should be calculated. Molecular docking studies (e.g., AutoDock Vina) can further predict binding modes to EGFR’s ATP-binding pocket .

Q. How can researchers address discrepancies in bioactivity between isolated this compound and crude plant extracts?

Investigate synergistic effects via combinatorial assays (e.g., checkerboard synergy testing) and metabolomic profiling of crude extracts. Evidence suggests that co-occurring compounds in extracts may enhance or antagonize this compound’s activity, particularly in ACE inhibition or antiproliferative contexts .

Q. What analytical strategies are effective in differentiating this compound from its structural analogs like Junipediol B 8-O-glucoside?

High-resolution MS (HRMS) coupled with UPLC can resolve minor mass differences (e.g., C16H24O9 vs. C16H22O9). NMR comparison of aglycone moieties (e.g., junipediol vs. dihydrojunipediol) and sugar linkage patterns (axial vs. equatorial orientations) is critical .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to molecular targets like EGFR?

Molecular dynamics simulations (e.g., GROMACS) and free-energy perturbation methods (e.g., MM/PBSA) provide thermodynamic binding profiles. Pharmacophore modeling (e.g., Schrödinger Phase) can identify critical functional groups for target engagement .

Q. How should dose-response studies be designed to establish the therapeutic window for this compound in anticancer research?

Use logarithmic concentration gradients (e.g., 0.1–100 μM) in cell viability assays (MTT, SRB) across multiple cancer cell lines. Parallel testing on non-cancerous cells (e.g., HEK293) determines selectivity indices. In vivo studies should follow OECD guidelines for acute toxicity (LD50) and subchronic dosing .

Q. What metabolomic approaches are utilized to track the biotransformation of this compound in biological systems?

LC-MS/MS-based metabolomics with stable isotope labeling (e.g., 13C-glucose feeding) can trace metabolic fate. Phase I/II metabolism products (e.g., hydrolyzed aglycones, glucuronidated derivatives) are identified via GNPS spectral matching and molecular networking .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9/c1-23-11-4-8(2-3-10(11)19)9(5-17)7-24-16-15(22)14(21)13(20)12(6-18)25-16/h2-4,9,12-22H,5-7H2,1H3/t9?,12-,13-,14+,15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHZVRNVHQFBAF-YLHHEPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)COC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.